molecular formula C9H17BrO B2982001 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane CAS No. 1482057-87-3

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane

Cat. No.: B2982001
CAS No.: 1482057-87-3
M. Wt: 221.138
InChI Key: KGBDZGFLUUKHOO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane (C₈H₁₅BrO) is a bicyclic organic compound featuring a cyclohexane ring substituted with bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups on the same carbon atom. Its molecular weight is 206.03 g/mol (monoisotopic mass: 206.03062 Da) .

Properties

IUPAC Name

1-(bromomethyl)-1-(methoxymethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBDZGFLUUKHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane, with the CAS number 1482057-87-3, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane is C₈H₁₃BrO. The compound features a bromomethyl group and a methoxymethyl substituent on a cyclohexane ring, which may influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane generally involves the bromination of cyclohexyl derivatives followed by methylation reactions. Specific synthetic routes can vary, but they typically utilize standard organic chemistry techniques such as nucleophilic substitution reactions.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally similar compounds suggest that halogenated cyclohexanes can exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

Table 2: Cytotoxicity Data from Related Studies

CompoundCell LineIC50 (µM)
1-BromocyclohexaneHeLa25
1-Bromo-4-methoxycyclohexaneMCF-730
1-(Bromomethyl)-1-(methoxymethyl)cyclohexaneTBDTBD

The biological activity of halogenated compounds like 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane is often attributed to their ability to form reactive intermediates that can interact with biomolecules such as proteins and nucleic acids. This interaction may lead to cellular damage or apoptosis in target cells.

Case Studies

Several studies have investigated the biological effects of halogenated cycloalkanes. For example, a study highlighted the use of brominated compounds in cancer therapy due to their selective cytotoxicity towards tumor cells while sparing normal cells.

Example Study

In a preclinical study, researchers evaluated the effects of various brominated cycloalkanes on human cancer cell lines. They found that certain derivatives exhibited enhanced selectivity for cancer cells over normal cells, suggesting that modifications to the cyclohexane structure could optimize therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-(Bromomethyl)-4-Methoxycyclohexane (C₈H₁₅BrO)
  • Structure : Methoxy group at the 4-position instead of the 1-position.
  • Properties : The spatial separation of substituents reduces steric hindrance compared to the target compound. This positional isomer may exhibit higher thermal stability due to reduced intramolecular strain.
  • Applications : Used in specialty organic synthesis, though specific data are scarce .
1-Bromo-3-methylcyclohexane (C₇H₁₃Br)
  • Structure : Bromine and methyl groups at the 1- and 3-positions, respectively.
  • Properties: Lacks the methoxymethyl group, resulting in lower polarity and solubility in nonpolar solvents. Boiling point (estimated) ~180–190°C, lower than the target compound due to smaller molecular weight (177.08 g/mol) .

Functional Group Variants

1-(Bromomethyl)-1-ethylcyclohexane (C₉H₁₇Br)
  • Structure : Ethyl (-CH₂CH₃) replaces the methoxymethyl group.
  • Properties :
    • Molecular weight: 205.14 g/mol .
    • Higher hydrophobicity due to the absence of an oxygen atom.
  • Reactivity : Ethyl group stabilizes carbocation intermediates in SN1 reactions, whereas the target compound’s methoxymethyl group may participate in ether cleavage under acidic conditions .
1-(Bromomethyl)-1-methanesulfonylcyclohexane (C₈H₁₅BrO₂S)
  • Structure : Methanesulfonyl (-SO₂CH₃) replaces methoxymethyl.
  • Properties :
    • Molecular weight: 255.17 g/mol .
    • Sulfonyl group enhances electrophilicity and stability in nucleophilic substitutions.
  • Applications : Key intermediate in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., sulfonated polymers) .

Unsaturated and Aromatic Derivatives

1-(Bromomethyl)cyclohexene (C₇H₁₁Br)
  • Structure : Cyclohexene ring with bromomethyl substituent.
  • Properties :
    • Molecular weight: 175.07 g/mol .
    • Unsaturation enables Diels-Alder reactions and electrophilic additions, unlike the saturated target compound.
  • Applications : Building block for conjugated polymers or terpene derivatives .
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (C₁₄H₁₇BrO₂)
  • Structure : Combines bromophenyl and ester groups.
  • Properties :
    • Molecular weight: 305.19 g/mol .
    • Aromatic ring enhances UV absorption, useful in photochemical studies.
  • Applications : Intermediate in agrochemicals and liquid crystal materials .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, est.) Applications
1-(Bromomethyl)-1-(methoxymethyl)cyclohexane C₈H₁₅BrO 206.03 Bromomethyl, Methoxymethyl 210–220* Understudied; potential synthon
1-(Bromomethyl)-4-Methoxycyclohexane C₈H₁₅BrO 206.03 Bromomethyl, Methoxy 200–210* Organic synthesis
1-(Bromomethyl)-1-ethylcyclohexane C₉H₁₇Br 205.14 Bromomethyl, Ethyl 195–205 Alkylation reactions
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 Bromomethyl, Methanesulfonyl 240–250 Pharmaceuticals, polymers
1-(Bromomethyl)cyclohexene C₇H₁₁Br 175.07 Bromomethyl, Alkene 160–170 Conjugated polymers

*Estimated based on analogous structures.

Key Research Findings

  • Solubility : The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to ethyl or methyl derivatives .
  • Thermal Stability : Sulfonyl and ester derivatives (e.g., C₁₄H₁₇BrO₂) exhibit higher thermal stability (>250°C) due to strong electron-withdrawing groups .

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